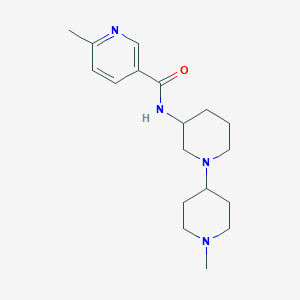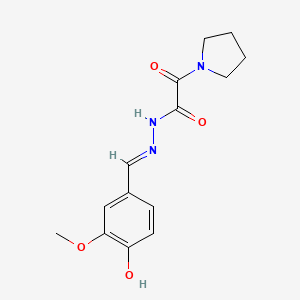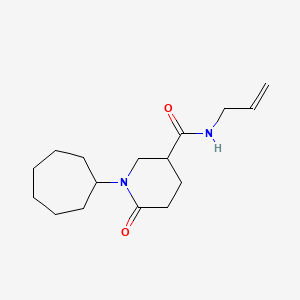
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide, also known as MMN-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMN-3 is a nicotinamide derivative that has shown promising results in various preclinical studies, indicating its potential as a drug candidate for the treatment of several diseases.
作用机制
The exact mechanism of action of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is not yet fully understood. However, it has been proposed that 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has also been found to inhibit the expression of various genes involved in cancer progression, including cyclin D1 and Bcl-2. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to improve mitochondrial function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been shown to have low toxicity in animal studies, indicating its potential as a safe drug candidate. However, one of the limitations of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide. One area of interest is the development of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide for cancer treatment. Another area of interest is the potential use of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Future studies should focus on elucidating the precise mechanism of action of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide in the brain and determining its efficacy in animal models of neurodegenerative diseases. Additionally, further research is needed to improve the solubility of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide and develop more efficient administration methods.
合成方法
The synthesis of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide involves the condensation of 6-methyl-nicotinic acid with 1-methyl-4-piperidone in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The obtained intermediate is then reacted with 3-bromo-1-methyl-1,4-diazepane to give the final product, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide. The synthesis method is relatively simple and has been reported in the literature.
科学研究应用
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to protect neurons against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
6-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-5-6-15(12-19-14)18(23)20-16-4-3-9-22(13-16)17-7-10-21(2)11-8-17/h5-6,12,16-17H,3-4,7-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHWKNHMFFOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,10-dimethyl-6,8,10,11-tetrahydro-5H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B6049523.png)

![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)

![3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)

![N-(3,5-dimethylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6049579.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![N-(4-bromophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6049596.png)